CDK9-Cyclin T1 PPI-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

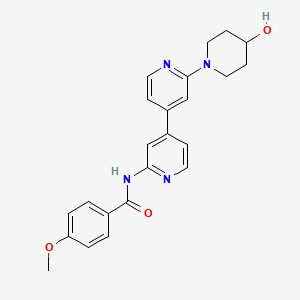

2D Structure

3D Structure

Properties

Molecular Formula |

C23H24N4O3 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

N-[4-[2-(4-hydroxypiperidin-1-yl)-4-pyridinyl]-2-pyridinyl]-4-methoxybenzamide |

InChI |

InChI=1S/C23H24N4O3/c1-30-20-4-2-16(3-5-20)23(29)26-21-14-17(6-10-24-21)18-7-11-25-22(15-18)27-12-8-19(28)9-13-27/h2-7,10-11,14-15,19,28H,8-9,12-13H2,1H3,(H,24,26,29) |

InChI Key |

NLRHVKWCIIKLON-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC=CC(=C2)C3=CC(=NC=C3)N4CCC(CC4)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CDK9-Cyclin T1 PPI-IN-1 in Triple-Negative Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The cyclin-dependent kinase 9 (CDK9)-Cyclin T1 complex is a critical regulator of transcriptional elongation and has emerged as a promising therapeutic target in TNBC. This document provides a comprehensive technical overview of the mechanism of action of CDK9-Cyclin T1 protein-protein interaction (PPI) inhibitors, with a focus on two novel compounds: an iridium(III)-based metal complex referred to as Complex 1 , and a 4,4'-bipyridine derivative known as CDK9-Cyclin T1 PPI-IN-1 (Compound B19) . Both compounds effectively disrupt the CDK9-Cyclin T1 interaction, leading to the suppression of key oncogenic signaling pathways and subsequent anti-tumor effects in TNBC models. This guide details the molecular interactions, downstream signaling cascades, and provides a summary of their biological activity, alongside relevant experimental protocols.

Introduction: Targeting the CDK9-Cyclin T1 Interaction in TNBC

Cyclin-dependent kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb). The formation of a heterodimer between CDK9 and Cyclin T1 is essential for its kinase activity.[1][2] This complex phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation of various genes, including those critical for cancer cell survival and proliferation.[3][4] In TNBC, high expression of CDK9 is correlated with poorer patient outcomes, making it an attractive target for therapeutic intervention.[2][5]

Targeting the protein-protein interaction (PPI) between CDK9 and Cyclin T1 offers a novel and potentially more selective approach compared to traditional ATP-competitive kinase inhibitors.[1][6] This guide focuses on two such inhibitors, Complex 1 and this compound, detailing their mechanism of action from molecular engagement to cellular and in vivo outcomes.

Core Mechanism of Action

The primary mechanism of action for both Complex 1 and this compound is the direct disruption of the protein-protein interaction between CDK9 and Cyclin T1.[1][7] This disruption inhibits the kinase activity of the P-TEFb complex, leading to a cascade of downstream effects that culminate in anti-tumor activity.

Direct Binding and Disruption of the CDK9-Cyclin T1 Complex

Biochemical and cellular assays have demonstrated that these inhibitors physically interfere with the formation of the CDK9-Cyclin T1 heterodimer.

-

Complex 1 , an iridium(III) metal complex, has been shown to bind directly to CDK9.[2] This binding leads to the disruption of the CDK9-Cyclin T1 interaction both in vitro and in cellular contexts.[1][2]

-

This compound (Compound B19) , a 4,4'-bipyridine derivative, also functions as a selective inhibitor of the CDK9-Cyclin T1 PPI.[7]

The direct engagement of these inhibitors with their target has been confirmed through various experimental approaches, including co-immunoprecipitation and cellular thermal shift assays (CETSA).[2][8]

Downstream Signaling Consequences

The inhibition of the CDK9-Cyclin T1 complex leads to the transcriptional repression of key oncogenes, most notably c-Myc and Mcl-1.[2][9]

-

c-Myc: A master transcriptional regulator that drives cell proliferation and growth.

-

Mcl-1: An anti-apoptotic protein crucial for cancer cell survival.

By inhibiting the transcriptional elongation of these genes, CDK9-Cyclin T1 PPI inhibitors effectively reduce their mRNA and protein levels.[2][9] This downregulation triggers several anti-cancer effects:

-

Induction of Apoptosis: The reduction in Mcl-1 levels leads to the activation of pro-apoptotic regulators such as cleaved caspases 3 and 9.[2]

-

Inhibition of Cell Proliferation: Downregulation of c-Myc contributes to cell cycle arrest and a reduction in tumor cell proliferation.[3][9]

-

Suppression of Metastasis: The inhibition of pathways regulated by c-Myc and Mcl-1 also leads to the reversal of the epithelial-mesenchymal transition (EMT) and a decrease in cancer stem cell (CSC) populations, ultimately inhibiting cell migration and metastasis.[2]

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of Complex 1 and this compound in TNBC cell lines.

Table 1: In Vitro Efficacy of Complex 1 in MDA-MB-231 TNBC Cells

| Condition | IC50 (µM) | Reference |

| Control Cells | 0.3 | [5][10] |

| CDK9 Knockdown Cells | 1.5 | [5][10] |

| CDK9 Overexpressing Cells | 0.09 | [5][10] |

Table 2: In Vitro Efficacy of this compound (Compound B19) in TNBC Cells

| Cell Line | IC50 (µM) | Reference |

| MDA-MB-231 | 0.044 | [11][12][13][14] |

Visualizing the Mechanism of Action

Signaling Pathway of CDK9-Cyclin T1 PPI Inhibition

Caption: CDK9-Cyclin T1 PPI Inhibition Pathway.

Experimental Workflow for Target Engagement

Caption: Experimental Workflow for Inhibitor Validation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize CDK9-Cyclin T1 PPI inhibitors. Specific antibody concentrations, incubation times, and buffer compositions should be optimized for individual laboratory conditions and reagents.

Co-Immunoprecipitation (Co-IP) to Detect CDK9-Cyclin T1 Interaction

This protocol is for demonstrating the disruption of the CDK9-Cyclin T1 interaction within cells upon treatment with an inhibitor.

Materials:

-

TNBC cells (e.g., MDA-MB-231)

-

CDK9-Cyclin T1 PPI inhibitor (e.g., Complex 1 or Compound B19)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-CDK9 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE loading buffer)

-

Anti-Cyclin T1 and Anti-CDK9 antibodies for Western blotting

Procedure:

-

Cell Treatment: Culture TNBC cells to 80-90% confluency. Treat cells with the inhibitor or vehicle control (e.g., DMSO) for the desired time and concentration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with the anti-CDK9 antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads and wash several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE loading buffer and heating.

-

Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-Cyclin T1 and anti-CDK9 antibodies. A reduced amount of co-precipitated Cyclin T1 in the inhibitor-treated sample compared to the control indicates disruption of the interaction.

GST Pull-Down Assay for In Vitro Interaction

This assay confirms a direct physical interaction between proteins in a cell-free system.[1][2][3][9][15]

Materials:

-

Purified GST-tagged Cyclin T1 protein

-

Purified CDK9 protein

-

Glutathione-agarose beads

-

Binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

-

Wash buffer

-

Elution buffer (e.g., containing reduced glutathione or SDS-PAGE loading buffer)

Procedure:

-

Bait Immobilization: Incubate GST-Cyclin T1 with glutathione-agarose beads to immobilize the bait protein.

-

Washing: Wash the beads to remove unbound GST-Cyclin T1.

-

Binding Reaction: Incubate the immobilized GST-Cyclin T1 with purified CDK9 protein in the presence or absence of the inhibitor.

-

Washing: Wash the beads extensively to remove non-specifically bound CDK9.

-

Elution: Elute the protein complexes from the beads.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-CDK9 antibody. A decrease in the amount of pulled-down CDK9 in the presence of the inhibitor demonstrates its ability to disrupt the direct protein-protein interaction.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[4][8][11][12][16]

Materials:

-

TNBC cells

-

CDK9-Cyclin T1 PPI inhibitor

-

PBS

-

Lysis buffer with protease inhibitors

-

Anti-CDK9 antibody for Western blotting

Procedure:

-

Cell Treatment: Treat intact cells with the inhibitor or vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).

-

Lysis: Lyse the cells (e.g., by freeze-thaw cycles).

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet precipitated proteins.

-

Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble CDK9 by Western blotting. Ligand binding will stabilize CDK9, resulting in more soluble protein remaining at higher temperatures compared to the vehicle control. This is observed as a shift in the melting curve to the right.

Conclusion

CDK9-Cyclin T1 PPI inhibitors, such as Complex 1 and this compound, represent a promising new class of targeted therapies for TNBC. Their mechanism of action, centered on the disruption of the CDK9-Cyclin T1 interaction, leads to the effective downregulation of critical oncogenic pathways driven by c-Myc and Mcl-1. This results in the induction of apoptosis, inhibition of proliferation, and suppression of metastasis in TNBC models. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this important class of anti-cancer agents. Further preclinical and clinical studies are warranted to fully evaluate their therapeutic potential.

References

- 1. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]

- 2. cube-biotech.com [cube-biotech.com]

- 3. A General Protocol for GST Pull-down [bio-protocol.org]

- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the CDK9–cyclin T1 protein–protein interaction as a new approach against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of novel 4,4'-bipyridine derivatives acting as CDK9-Cyclin T1 protein-protein interaction inhibitors against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]

- 9. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. annualreviews.org [annualreviews.org]

- 13. scienceopen.com [scienceopen.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]

- 16. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

The Critical Nexus: A Technical Guide to the CDK9-Cyclin T1 Interaction in HIV Transcription

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The interaction between Cyclin-Dependent Kinase 9 (CDK9) and its regulatory partner, Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). This complex is an indispensable cellular cofactor for the replication of the Human Immunodeficiency Virus (HIV). The viral transactivator protein, Tat, hijacks P-TEFb to enable efficient transcription of the integrated proviral DNA, making the CDK9-Cyclin T1 interface a prime target for novel anti-HIV therapeutic strategies. This technical guide provides an in-depth exploration of the molecular mechanisms governing this interaction, detailed protocols for key experimental assays, a compilation of relevant quantitative data, and visual representations of the associated signaling pathways and experimental workflows.

Molecular Mechanism of CDK9-Cyclin T1 in HIV Transcription

HIV-1 transcription is initiated by cellular factors, but early elongation by RNA Polymerase II (RNAPII) is inefficient and often terminates prematurely. The HIV-1 Tat protein overcomes this block by recruiting the cellular P-TEFb complex to the nascent viral transcript.[1][2]

P-TEFb exists in the cell in two main states: an active, free form and an inactive form sequestered in the 7SK small nuclear ribonucleoprotein (snRNP) complex, which also contains HEXIM1/2, LARP7, and MEPCE.[3][4][5][6] The HIV-1 Tat protein plays a crucial role by competing with HEXIM1 and binding to Cyclin T1, thereby liberating active P-TEFb from the 7SK snRNP.[6][7][8]

Once recruited by Tat to the Trans-Activation Response (TAR) element, an RNA stem-loop structure at the 5' end of the nascent viral transcript, the kinase activity of CDK9 is unleashed.[9][10] CDK9 then phosphorylates the C-terminal domain (CTD) of the large subunit of RNAPII, as well as negative elongation factors such as DSIF (DRB-sensitivity-inducing factor) and NELF (Negative Elongation Factor). This hyperphosphorylation event converts RNAPII into a highly processive form, leading to the efficient synthesis of full-length viral transcripts.[1][2][11]

The interaction between Tat and P-TEFb is further stabilized by the formation of a larger super elongation complex (SEC), which includes factors like AFF4, ELL2, ENL, and AF9.[1][5][6][8] Tat, P-TEFb, and AFF4 form a tripartite complex that enhances the affinity for TAR RNA.[8]

A critical residue for the human-specific interaction between Tat and Cyclin T1 is Cysteine 261 in Cyclin T1, which is not conserved in murine cells, rendering them non-permissive for Tat-mediated transactivation.[12]

Signaling and Regulatory Pathways

The regulation of P-TEFb activity is a key determinant of HIV-1 transcription and latency. The following diagrams illustrate the central signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the CDK9-Cyclin T1 interaction in the context of HIV-1 transcription.

Table 1: Inhibitors of CDK9 and their Efficacy against HIV-1 Replication

| Inhibitor | Target(s) | IC50 / EC50 | Cell Line / System | Reference |

| Flavopiridol | Pan-CDK inhibitor | IC50: Varies (nM range) | Various T-cell lines | [13] |

| Roscovitine | Pan-CDK inhibitor | IC50: Varies (µM range) | Various T-cell lines | [13] |

| Seliciclib | Pan-CDK inhibitor | IC50: Varies (µM range) | Various T-cell lines | [13] |

| LDC000067 | CDK9 | IC50: 1.42 µM | JLat10.6 cells | [10][13] |

| FIT-039 | CDK9 | EC50: 1.4-2.1 µM | Chronically infected cells | [4] |

| K-37 | Tat-TAR interaction | Dose-dependent inhibition | Lentiviral reporter cell line | [9] |

| TAALS (Tat peptide) | CDK9/Cyclin T1 | IC50: 26.1 µM | In vitro kinase assay | [1] |

| LAALS (Tat peptide) | CDK9/Cyclin T1 | IC50: 4.26 µM | In vitro kinase assay | [1] |

Table 2: Binding Affinities and Dissociation Constants

| Interacting Molecules | Method | Dissociation Constant (Kd) / Affinity | Reference |

| AFF4 : P-TEFb | Fluorescence Polarization | Kd: 1.1 ± 0.1 µM | [2] |

| AFF4 : Tat-P-TEFb | Fluorescence Polarization | Kd: 0.10 ± 0.01 µM | [2][14] |

| Tat-P-TEFb : TAR RNA | EMSA | ~30-fold increased affinity with AFF4 | [15] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the CDK9-Cyclin T1 interaction in HIV transcription.

Co-Immunoprecipitation (Co-IP) to Detect Tat-P-TEFb Interaction

This protocol is for verifying the in vivo interaction between HIV-1 Tat and the P-TEFb complex (CDK9/Cyclin T1).

Materials:

-

HEK293T cells

-

Expression plasmid for Flag-tagged HIV-1 Tat

-

Transfection reagent (e.g., Lipofectamine)

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with freshly added protease and phosphatase inhibitors.

-

Wash Buffer: Lysis buffer with lower detergent concentration (e.g., 0.1% NP-40).

-

Anti-Flag antibody (for immunoprecipitation)

-

Primary antibodies: anti-CDK9, anti-Cyclin T1

-

Secondary HRP-conjugated antibodies

-

Protein A/G agarose beads

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Transfection: Co-transfect HEK293T cells with the Flag-Tat expression plasmid. Culture for 24-48 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in ice-cold Lysis Buffer for 30 minutes on ice.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Pre-clearing: Transfer the supernatant to a new tube and add Protein A/G agarose beads. Incubate for 1 hour at 4°C with rotation to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to remove beads and transfer the pre-cleared lysate to a new tube. Add the anti-Flag antibody and incubate overnight at 4°C with rotation.

-

Immune Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash 3-5 times with ice-cold Wash Buffer.

-

Elution: Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against CDK9 and Cyclin T1.

-

Detection: Use an appropriate HRP-conjugated secondary antibody and chemiluminescent substrate to visualize the bands.

In Vitro CDK9 Kinase Assay

This assay measures the ability of CDK9 to phosphorylate a substrate, such as the RNAPII CTD, and can be used to assess the effect of inhibitors.

References

- 1. Effect of mimetic CDK9 inhibitors on HIV-1 activated transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The AFF4 scaffold binds human P-TEFb adjacent to HIV Tat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. Selective inhibition of HIV-1 replication by the CDK9 inhibitor FIT-039 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. HIV-1 Tat amino acid residues that influence Tat-TAR binding affinity: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Short communication: a single step assay for rapid evaluation of inhibitors targeting HIV type 1 Tat-mediated long terminal repeat transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Characterization of Cdk9 T-loop phosphorylation in resting and activated CD4+ T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A microtransfection method using the luciferase-encoding reporter gene for the assay of human immunodeficiency virus LTR promoter activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Peer review in The AFF4 scaffold binds human P-TEFb adjacent to HIV Tat | eLife [elifesciences.org]

- 15. AFF4 binding to Tat-P-TEFb indirectly stimulates TAR recognition of super elongation complexes at the HIV promoter | eLife [elifesciences.org]

In-Depth Technical Guide: The Impact of CDK9-Cyclin T1 PPI-IN-1 on c-Myc and Mcl-1 Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective CDK9-Cyclin T1 protein-protein interaction (PPI) inhibitor, CDK9-Cyclin T1 PPI-IN-1 (also known as Compound B19), and its effects on the expression of the key oncogenes c-Myc and Mcl-1. This document is intended for an audience with a strong background in molecular biology, oncology, and drug discovery.

Introduction

Cyclin-dependent kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). This complex plays a critical role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, thereby promoting transcriptional elongation. Dysregulation of CDK9 activity is a hallmark of various cancers, including triple-negative breast cancer (TNBC), leading to the overexpression of short-lived anti-apoptotic proteins and oncoproteins such as c-Myc and Mcl-1.

This compound is a novel 4,4'-bipyridine derivative that selectively inhibits the protein-protein interaction between CDK9 and Cyclin T1. By disrupting this interaction, the inhibitor effectively suppresses CDK9's transcriptional activity, leading to the downregulation of key downstream targets and inducing apoptosis in cancer cells.

Mechanism of Action

This compound functions by disrupting the formation of the active P-TEFb complex. This inhibition of the CDK9-Cyclin T1 interaction prevents the phosphorylation of RNA Polymerase II at serine 2 of its C-terminal domain, a crucial step for the transition from abortive to productive transcriptional elongation. The subsequent reduction in transcriptional activity disproportionately affects genes with short-lived mRNAs and proteins, such as the oncogenes c-Myc and Mcl-1.

Quantitative Data on c-Myc and Mcl-1 Expression

The inhibitory effects of this compound on the expression of c-Myc and Mcl-1 have been quantified in triple-negative breast cancer cell lines.

In Vitro Efficacy

| Cell Line | Assay | Endpoint | Value | Reference |

| MDA-MB-231 (TNBC) | Cell Proliferation | IC50 | 0.044 µM | [1][2][3] |

Note: Detailed quantitative data on the dose-dependent reduction of c-Myc and Mcl-1 protein and mRNA levels by this compound from the primary publication by Gao G, et al. were not publicly accessible at the time of this guide's compilation.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound. For specific experimental details, it is recommended to consult the primary literature.

Western Blotting for c-Myc and Mcl-1 Protein Expression

Objective: To determine the effect of this compound on the protein levels of c-Myc and Mcl-1.

-

Cell Culture and Treatment: Plate MDA-MB-231 cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 0.01, 0.1, 1 µM) for a specified time (e.g., 24 or 48 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against c-Myc, Mcl-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities and normalize the levels of c-Myc and Mcl-1 to the loading control.

RT-qPCR for c-Myc and Mcl-1 mRNA Expression

Objective: To determine if the downregulation of c-Myc and Mcl-1 by this compound occurs at the transcriptional level.

-

Cell Culture and Treatment: Treat MDA-MB-231 cells with this compound as described for the Western blot protocol.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes with primers specific for c-Myc, Mcl-1, and a housekeeping gene (e.g., GAPDH or ACTB).

-

Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Summary and Future Directions

This compound is a potent and selective inhibitor of the CDK9-Cyclin T1 interaction, demonstrating significant anti-proliferative activity in TNBC cells. Its mechanism of action, involving the transcriptional downregulation of the critical oncogenes c-Myc and Mcl-1, highlights a promising therapeutic strategy for cancers dependent on these pathways.

Further research is warranted to fully elucidate the in vivo efficacy, safety profile, and pharmacokinetic properties of this compound. Additionally, exploring its potential in combination with other anti-cancer agents could lead to more effective therapeutic regimens. The development of such targeted therapies holds the potential to improve outcomes for patients with aggressive and difficult-to-treat cancers.

References

Structural Basis of Inhibiting the CDK9-Cyclin T1 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural basis for inhibiting the protein-protein interaction (PPI) between Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1. This interaction is critical for the activation of CDK9, a key regulator of transcriptional elongation. Its dysregulation is implicated in various diseases, including cancer and HIV infection, making it a prime target for therapeutic intervention.

This document details the molecular architecture of the CDK9-Cyclin T1 complex, outlines the mechanisms of action for PPI inhibitors, provides quantitative data for key compounds, and describes the experimental protocols used to characterize these interactions. While this guide focuses on the principles of CDK9-Cyclin T1 PPI inhibition, it uses the well-characterized "Complex 1" as a primary example due to the availability of detailed structural and biophysical data. Mention is also made of "PPI-IN-1," a potent inhibitor for which detailed structural information is not yet publicly available.

The CDK9-Cyclin T1 Complex: A Key Transcriptional Regulator

CDK9 and its regulatory partner Cyclin T1 form the core of the positive transcription elongation factor b (P-TEFb) complex. The formation of this heterodimer is essential for the kinase activity of CDK9. The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (Pol II), an event that triggers the transition from abortive to productive transcriptional elongation.

The interaction between CDK9 and Cyclin T1 is extensive, primarily involving the αC helix of CDK9 and the H3, H4, and H5 helices of Cyclin T1. A highly conserved peptide sequence in CDK9, PITALRE (residues 60-66), is crucial for this interaction and the subsequent activation of the kinase.[1] Disrupting this interaction presents a promising strategy for selectively inhibiting CDK9 activity.

Signaling Pathway of CDK9-Cyclin T1 in Transcriptional Elongation

Caption: Signaling pathway of CDK9-Cyclin T1 in transcriptional regulation and its inhibition.

Quantitative Data for CDK9-Cyclin T1 PPI Inhibitors

The development of small molecules that disrupt the CDK9-Cyclin T1 interaction is an active area of research. Below is a summary of the available quantitative data for notable inhibitors.

| Inhibitor Name | Type | Target | Binding Affinity (Kd) | IC50 | Reference |

| PPI-IN-1 (Compound B19) | 4,4'-bipyridine derivative | CDK9-Cyclin T1 PPI | Not Reported | 0.044 µM (MDA-MB-231 cell proliferation) | [2] |

| Complex 1 | Iridium(III) Metal Complex | Binds to CDK9 | 134 ± 68.2 nM | Not Reported | [3] |

Structural Basis of Inhibition: A Case Study of "Complex 1"

While a crystal structure of PPI-IN-1 in complex with CDK9-Cyclin T1 is not available, molecular docking studies of "Complex 1" provide valuable insights into the mechanism of PPI inhibition.

Molecular docking predicts that Complex 1 binds to a pocket on the surface of CDK9 at its interface with Cyclin T1.[3] This binding is enthalpically-driven, as determined by Isothermal Titration Calorimetry (ITC).[3] The key interactions include:

-

π-π stacking: The NˆN ligand of Complex 1 forms a partial π-π interaction with Phe12 of CDK9.[3]

-

Van der Waals interactions: One of the CˆN ligands engages in van der Waals interactions with Glu83 and Ile84, while the other extends into a small pocket to interact with Leu81.[3]

By occupying this critical interface, Complex 1 sterically hinders the binding of Cyclin T1, thereby disrupting the formation of the active P-TEFb complex.

Logical Relationship of Complex 1's Mechanism of Action

Caption: Mechanism of action for the CDK9-Cyclin T1 PPI inhibitor "Complex 1".

Experimental Protocols

The characterization of CDK9-Cyclin T1 PPI inhibitors involves a range of biophysical, biochemical, and cell-based assays.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).

Protocol for Complex 1:

-

Protein and Ligand Preparation: Both CDK9 and Complex 1 are dissolved in PBS.

-

Instrumentation: Experiments are performed on a MicroCal PEAQ-ITC microcalorimeter.

-

Titration: A solution of CDK9 (5 µM) is placed in the calorimeter cell at 25°C. The inhibitor solution (100 µM) is titrated in 2 µL injections with a time interval of 200 seconds between injections.

-

Data Analysis: The heat changes upon each injection are measured and fitted to a "one set of sites" binding model to calculate Kd, ΔH, and ΔS.[3]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context. Ligand binding stabilizes the protein, leading to an increase in its melting temperature.

Protocol for Complex 1:

-

Cell Lysate Preparation: MDA-MB-231 cell lysates are prepared.

-

Inhibitor Treatment: The lysates are treated with the inhibitor (e.g., 3 µM Complex 1) or DMSO for 30 minutes.

-

Heating: The treated lysates are heated to a range of temperatures (e.g., 40-70°C).

-

Analysis: The soluble fraction of the protein at each temperature is analyzed by Western blotting to determine the melting curve. An increase in the melting temperature in the presence of the inhibitor indicates direct binding.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to assess the disruption of the CDK9-Cyclin T1 interaction within cells.

Protocol for Complex 1:

-

Cell Treatment: MDA-MB-231 cells are treated with the inhibitor (e.g., 3 µM Complex 1) or DMSO for 4 hours.

-

Lysis: Cells are lysed to release protein complexes.

-

Immunoprecipitation: The cell lysates are incubated with an antibody against CDK9 to pull down CDK9 and its interacting partners.

-

Western Blot Analysis: The immunoprecipitated proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against Cyclin T1. A decrease in the amount of co-precipitated Cyclin T1 in the inhibitor-treated sample indicates disruption of the PPI.

Kinase Activity Assay

These assays measure the enzymatic activity of CDK9 and the effect of inhibitors.

General Protocol (Adapta™ Universal Kinase Assay):

-

Reaction Setup: In a 384-well plate, add the inhibitor at various concentrations.

-

Kinase Reaction: Add CDK9/Cyclin T1 enzyme, a suitable peptide substrate, and ATP to initiate the reaction. Incubate for 60 minutes at room temperature.

-

Detection: Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a kinase detection reagent to convert ADP to ATP and measure the luminescence, which is proportional to the kinase activity.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Experimental Workflow for Characterizing a PPI Inhibitor

Caption: A typical experimental workflow for the characterization of a CDK9-Cyclin T1 PPI inhibitor.

Conclusion

Targeting the CDK9-Cyclin T1 protein-protein interaction is a viable and promising strategy for the development of novel therapeutics. The structural and mechanistic understanding of how inhibitors like "Complex 1" disrupt this interaction provides a solid foundation for structure-based drug design. While detailed structural information for potent inhibitors such as "PPI-IN-1" is eagerly awaited, the methodologies outlined in this guide provide a clear roadmap for the discovery and characterization of future CDK9-Cyclin T1 PPI inhibitors. The continued exploration of this target holds significant potential for advancing the treatment of transcription-addicted cancers and other diseases.

References

An In-Depth Technical Guide to the Downstream Signaling Pathways Affected by CDK9-Cyclin T1 PPI-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by CDK9-Cyclin T1 PPI-IN-1, a selective inhibitor of the protein-protein interaction between Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1. This document details the molecular mechanism of action, presents quantitative data on its biological effects, outlines detailed experimental protocols for key assays, and provides visual representations of the affected signaling cascades.

Introduction: Targeting the CDK9-Cyclin T1 Interaction

Cyclin-Dependent Kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a critical role in the regulation of gene expression by phosphorylating the C-terminal domain of RNA Polymerase II (Pol II), an event that is essential for the transition from abortive to productive transcriptional elongation. In many cancers, including triple-negative breast cancer (TNBC), there is a dependency on the continuous transcription of short-lived anti-apoptotic and pro-proliferative proteins, making CDK9 a compelling therapeutic target.

This compound (also referred to as Compound B19) is a selective small molecule inhibitor that disrupts the protein-protein interaction (PPI) between CDK9 and Cyclin T1. By preventing the formation of the active P-TEFb complex, this inhibitor effectively suppresses the transcription of key oncogenes, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Core Mechanism of Action

The primary mechanism of action of this compound is the allosteric inhibition of the CDK9/Cyclin T1 complex formation. This disruption prevents the CDK9-mediated phosphorylation of RNA Pol II at Serine 2 of its C-terminal domain. The subsequent failure to relieve transcriptional pausing leads to a significant reduction in the expression of genes with short half-lives, many of which are critical for cancer cell survival and proliferation.

Key downstream targets that are transcriptionally downregulated following treatment with this inhibitor include the proto-oncogene c-Myc and the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1). The suppression of these two critical factors is a major contributor to the observed anti-tumor activity of this compound.

Quantitative Data Presentation

The biological effects of this compound and related inhibitors have been quantified in various studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

| MDA-MB-231 (TNBC) | Cell Viability (MTT) | IC50 | 0.044 µM | [1][2][3][4] |

Table 2: Dose-Dependent Effects of a CDK9-Cyclin T1 PPI Inhibitor ("Complex 1") on Downstream Targets in MDA-MB-231 Cells

| Treatment Concentration | c-Myc mRNA Level (% of Control) | Mcl-1 mRNA Level (% of Control) | Reference |

| 3 µM | Significantly Reduced | Significantly Reduced | [5] |

Table 3: Effect of a CDK9-Cyclin T1 PPI Inhibitor ("Complex 1") on CDK9 Promoter Occupancy

| Target Gene Promoter | Treatment (3.0 µM) | Effect on CDK9 Binding | Reference |

| c-Myc | "Complex 1" | Blocked | [5] |

| Mcl-1 | "Complex 1" | Blocked | [5] |

Mandatory Visualizations

Signaling Pathways

Caption: CDK9-Cyclin T1 Signaling Cascade and Point of Inhibition.

Experimental Workflow

Caption: Workflow for Evaluating Inhibitor Efficacy.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the viability of cancer cells.

Materials:

-

96-well tissue culture plates

-

Cancer cell line (e.g., MDA-MB-231)

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is for detecting changes in the protein levels of c-Myc, Mcl-1, and apoptosis markers.

Materials:

-

6-well tissue culture plates

-

Cancer cell line

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-c-Myc, anti-Mcl-1, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Densitometry analysis can be performed to quantify protein levels relative to the loading control (β-actin).

Real-Time Quantitative PCR (RT-qPCR)

This protocol is for quantifying the mRNA expression levels of c-Myc and Mcl-1.

Materials:

-

6-well tissue culture plates

-

Cancer cell line

-

This compound

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

qPCR primers for human c-Myc, Mcl-1, and a housekeeping gene (e.g., GAPDH, β-actin)

-

Real-time PCR system

Primer Sequences (Example):

-

Human c-Myc:

-

Human Mcl-1:

-

Forward: 5'-GCCAAGGACACAAAGCCAAT-3'

-

Reverse: 5'-AACTCCACAAACCCATCCCA-3'

-

Procedure:

-

Treat cells as described for Western blotting.

-

Extract total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

Set up qPCR reactions with SYBR Green/TaqMan master mix, cDNA, and specific primers.

-

Run the qPCR program on a real-time PCR system.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for assessing the binding of CDK9 to the promoter regions of c-Myc and Mcl-1.

Materials:

-

10-cm tissue culture dishes

-

Cancer cell line

-

This compound

-

Formaldehyde (for cross-linking)

-

Glycine

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonicator

-

Anti-CDK9 antibody

-

IgG control antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for the promoter regions of c-Myc and Mcl-1

Procedure:

-

Treat cells with this compound.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells to isolate nuclei.

-

Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication.

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an anti-CDK9 antibody or an IgG control.

-

Capture the antibody-chromatin complexes with Protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links.

-

Treat with RNase A and Proteinase K, and purify the DNA.

-

Quantify the enrichment of the c-Myc and Mcl-1 promoter regions in the immunoprecipitated DNA by qPCR.

Conclusion

This compound represents a promising therapeutic strategy for cancers that are dependent on transcriptional addiction. By disrupting the formation of the active P-TEFb complex, this inhibitor effectively downregulates the expression of key oncogenes such as c-Myc and Mcl-1, leading to the induction of apoptosis and the inhibition of cell proliferation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the CDK9-Cyclin T1 interaction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CDK | | Invivochem [invivochem.com]

- 3. This compound Preis auf Anfrage | BIOZOL [biozol.de]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of the CDK9–cyclin T1 protein–protein interaction as a new approach against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. origene.com [origene.com]

The P-TEFb Complex: A Critical Node in Cancer and Viral Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Positive Transcription Elongation Factor b (P-TEFb) complex, a heterodimer of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner (T1, T2a, or T2b), has emerged as a pivotal regulator of gene expression in eukaryotic cells. Its primary function is to phosphorylate the C-terminal domain of RNA Polymerase II (Pol II) and negative elongation factors, thereby releasing Pol II from promoter-proximal pausing and enabling productive transcription elongation. This fundamental role places P-TEFb at the crossroads of normal cellular processes and pathological states, most notably cancer and viral infections. In many cancers, P-TEFb activity is aberrantly elevated, often downstream of oncogenic drivers like MYC, leading to the sustained expression of anti-apoptotic and proliferative genes. Similarly, a diverse range of viruses, including HIV, HTLV-1, and Adenovirus, have evolved mechanisms to hijack the host P-TEFb to drive the expression of their own genes, facilitating their replication and pathogenesis. This guide provides a comprehensive technical overview of the role of the P-TEFb complex in these diseases, with a focus on the underlying molecular mechanisms, quantitative data to support its significance as a therapeutic target, and detailed experimental protocols for its study.

The P-TEFb Complex: Structure, Function, and Regulation

The core of the P-TEFb complex consists of the catalytic subunit, CDK9, and a regulatory cyclin subunit, most commonly Cyclin T1. The activity of P-TEFb is tightly regulated within the cell through multiple mechanisms. A significant portion of cellular P-TEFb is sequestered in an inactive state within the 7SK small nuclear ribonucleoprotein (snRNP) complex, which also contains 7SK snRNA, HEXIM1/2, LARP7, and MePCE. Various cellular signals, including stress and mitogenic stimuli, can induce the release of active P-TEFb from this inhibitory complex. Once active, P-TEFb is recruited to target gene promoters by various DNA-binding transcription factors and co-activators.

Role of P-TEFb in Cancer

Dysregulation of P-TEFb activity is a common feature in a multitude of human cancers. This is often driven by the overexpression or amplification of oncogenes that are critically dependent on P-TEFb for their transcriptional output.

P-TEFb in MYC-Driven Cancers

The MYC proto-oncogene is one of the most frequently amplified genes in human tumors and is a potent driver of cell proliferation and tumorigenesis. MYC-driven transcription is highly dependent on P-TEFb. MYC recruits P-TEFb to the promoters of its target genes, leading to the release of paused Pol II and robust transcriptional activation of genes involved in cell cycle progression, metabolism, and apoptosis.[1][2] Furthermore, the bromodomain and extra-terminal domain (BET) protein BRD4 plays a crucial role in this process by binding to acetylated histones at active promoters and enhancers and recruiting P-TEFb.[3][4][5] The Super Elongation Complex (SEC), which contains P-TEFb as a core component, is also implicated in the transcriptional activation of MYC and its target genes.[6][7][8]

Signaling Pathway: P-TEFb Activation in MYC-Driven Cancer

Caption: P-TEFb activation in MYC-driven cancers.

Quantitative Data: P-TEFb as a Cancer Target

The critical role of P-TEFb in cancer has led to the development of numerous small molecule inhibitors targeting the kinase activity of CDK9. These inhibitors have shown potent anti-proliferative effects in a wide range of cancer cell lines.

| CDK9 Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |

| Flavopiridol | Various | 30 - 300 | [9] |

| Dinaciclib | Various | 1 - 10 | [10] |

| AZD4573 | Hematological | <10 | [10] |

| NVP-2 | MOLT4 (Leukemia) | <0.514 | [11] |

| Compound 51 | Leukemia & Solid Tumors | 19.9 | [11] |

| Compound 30i | AML xenograft model | 2 | [11] |

| Compound 66 | Breast Cancer | 39.5 | [11] |

| BAY-1251152 | Leukemia | 4 | [10] |

| AT7519 | Pancreatic Cancer | Potent inhibitor | [11] |

| FIT-039 | Various | 5800 | [11] |

| Compound 8d | PANC-1 (Pancreatic) | 80 | [12] |

Role of P-TEFb in Viral Disease

Many viruses have evolved sophisticated strategies to usurp the host cell's transcriptional machinery to facilitate their own replication. P-TEFb is a common target for such viral manipulation.

HIV-1 and P-TEFb

The Human Immunodeficiency Virus 1 (HIV-1) provides a classic example of viral hijacking of P-TEFb. The HIV-1 trans-activator of transcription (Tat) protein is essential for viral gene expression. Tat functions by recruiting P-TEFb to the trans-activation response (TAR) element, an RNA hairpin structure located at the 5' end of nascent viral transcripts.[13][14][15] This recruitment dramatically enhances the processivity of Pol II, leading to the production of full-length viral RNAs. The interaction between Tat, P-TEFb, and TAR is a critical step in the HIV-1 life cycle and represents a key therapeutic target.[16] Inhibition of CDK9 has been shown to potently block HIV-1 replication.[9][17][18]

Signaling Pathway: HIV-1 Tat-Mediated P-TEFb Recruitment

Caption: HIV-1 Tat hijacks host P-TEFb for viral transcription.

Other Viruses and P-TEFb

Beyond HIV-1, several other viruses also exploit P-TEFb to enhance their replication:

-

Human T-lymphotropic Virus 1 (HTLV-1): The HTLV-1 Tax oncoprotein is a potent transcriptional activator that is essential for viral replication and cellular transformation. Tax recruits P-TEFb to the viral long terminal repeat (LTR) to stimulate transcription.[19][20][21]

-

Adenovirus: The Adenovirus E1A oncoprotein activates the transcription of viral early genes, in part, by recruiting the Super Elongation Complex (SEC), which contains P-TEFb.[22][23] Inhibition of CDK9 has been shown to block adenovirus replication.[24][25]

Quantitative Data: P-TEFb as an Antiviral Target

The dependence of various viruses on P-TEFb makes it an attractive target for the development of broad-spectrum antiviral therapies.

| Virus | P-TEFb Inhibitor | Effect on Viral Replication | Reference |

| HIV-1 | Flavopiridol | Potent inhibition (IC50 in low nM range) | [9] |

| HIV-1 | Dominant-negative CDK9 | Potent inhibition of replication | [9][17] |

| HIV-1 | LDC000067 | Prevention of provirus expression | [26][27] |

| HIV-1 | FIT-039 | Selective inhibition (EC50 = 1.4-2.1 μM) | [18] |

| Adenovirus | Flavopiridol | Abrogation of E1A production, antiviral efficacy | [24] |

| Adenovirus | Olomoucine II | Profound effect on replication | [25] |

| HTLV-1 | Flavopiridol | Blocked Tax transactivation | [20] |

Experimental Protocols

A variety of experimental techniques are employed to study the function and regulation of the P-TEFb complex. Below are detailed methodologies for two key assays.

In Vitro CDK9 Kinase Assay

This protocol describes a typical in vitro kinase assay to measure the activity of CDK9, often using a luminescent readout that quantifies ATP consumption.

Materials:

-

Recombinant active CDK9/Cyclin T1 enzyme

-

Kinase substrate (e.g., a peptide containing the Pol II CTD consensus sequence)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)

-

Kinase-Glo™ Max reagent (or similar ADP-Glo™ based kits)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare a 1x kinase assay buffer from a 5x stock solution with sterile water.

-

Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate peptide at the desired final concentrations.

-

-

Set up the Reaction:

-

Add the desired volume of the master mix to each well of the plate.

-

For inhibitor studies, prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO) and add to the wells. Include a vehicle control (DMSO only).

-

Add a diluent solution to the "blank" and "positive control" wells.

-

-

Initiate the Reaction:

-

Dilute the CDK9/Cyclin T1 enzyme to the desired concentration in 1x kinase assay buffer.

-

Add the diluted enzyme to all wells except the "blank" wells to start the reaction.

-

-

Incubation:

-

Incubate the plate at 30°C for a specified time (e.g., 45-120 minutes), allowing the kinase reaction to proceed.

-

-

Detection:

-

Equilibrate the Kinase-Glo™ Max reagent to room temperature.

-

Add the Kinase-Glo™ Max reagent to each well. This reagent will stop the kinase reaction and measure the remaining ATP.

-

Incubate the plate at room temperature for 15 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a luminometer.

-

Subtract the "blank" reading from all other readings.

-

For inhibitor studies, plot the percentage of kinase activity versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow: In Vitro CDK9 Kinase Assay

Caption: Workflow for a typical in vitro CDK9 kinase assay.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for P-TEFb

This protocol outlines the general steps for performing ChIP-seq to identify the genomic regions occupied by P-TEFb (specifically, the CDK9 subunit).

Materials:

-

Cultured cells

-

Formaldehyde (for cross-linking)

-

Glycine

-

Cell lysis buffers

-

Sonicator or micrococcal nuclease (for chromatin shearing)

-

ChIP-grade anti-CDK9 antibody and corresponding IgG control

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation and next-generation sequencing

Procedure:

-

Cross-linking:

-

Treat cultured cells with formaldehyde to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells to release the nuclei.

-

Isolate the nuclei and lyse them to release the chromatin.

-

Shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with magnetic beads to reduce non-specific binding.

-

Incubate the sheared chromatin with an anti-CDK9 antibody or an IgG control overnight at 4°C with rotation.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads extensively with a series of wash buffers to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by incubating at a high temperature.

-

Treat the samples with RNase A to remove RNA and then with Proteinase K to digest proteins.

-

Purify the DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP DNA and the input control DNA.

-

Perform next-generation sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Perform peak calling to identify genomic regions enriched for CDK9 binding.

-

Annotate the peaks to identify associated genes and perform downstream bioinformatics analysis (e.g., motif analysis, pathway analysis).

-

Conclusion and Future Directions

The P-TEFb complex stands as a central regulator of transcription elongation, and its dysregulation is a hallmark of numerous cancers and a key dependency for many viral pathogens. The development of selective CDK9 inhibitors has shown significant promise in preclinical studies and early-phase clinical trials, validating P-TEFb as a bona fide therapeutic target. Future research will likely focus on the development of next-generation CDK9 inhibitors with improved selectivity and pharmacokinetic properties, as well as exploring combination therapies that target P-TEFb alongside other key oncogenic or viral pathways. A deeper understanding of the intricate regulatory networks that govern P-TEFb activity in different cellular contexts will be crucial for the successful clinical translation of P-TEFb-targeted therapies. The experimental approaches detailed in this guide provide a robust framework for researchers to further unravel the complexities of P-TEFb biology and its role in human disease.

References

- 1. The Molecular ‘Myc-anisms’ Behind Myc-Driven Tumorigenesis and the Relevant Myc-Directed Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myc recruits P-TEFb to mediate the final step in the transcriptional activation of the cad promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 4. Brd4 Recruits P-TEFb to Chromosomes at Late Mitosis To Promote G1 Gene Expression and Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The super elongation complex (SEC) family in transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Direct inhibition of CDK9 blocks HIV-1 replication without preventing T cell activation in primary human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. "HIV-1 Transcription Elongation by Tat-mediated Recruitment of P-TEFb" by Elizabeth Griggs [digitalcommons.unl.edu]

- 14. HIV Tat/P-TEFb Interaction: A Potential Target for Novel Anti-HIV Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biogenesis of P-TEFb in CD4+ T cells to reverse HIV latency is mediated by protein kinase C (PKC)-independent signaling pathways | PLOS Pathogens [journals.plos.org]

- 16. embopress.org [embopress.org]

- 17. Direct inhibition of CDK9 blocks HIV-1 replication without preventing T-cell activation in primary human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Selective inhibition of HIV-1 replication by the CDK9 inhibitor FIT-039 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tax interacts with P-TEFb in a novel manner to stimulate human T-lymphotropic virus type 1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Tax Interacts with P-TEFb in a Novel Manner To Stimulate Human T-Lymphotropic Virus Type 1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The HTLV-1 Tax interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Adenovirus L-E1A Activates Transcription through Mediator Complex-Dependent Recruitment of the Super Elongation Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mechanism of activation of early viral transcription by the adenovirus E1A gene product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cell Cycle-Dependent Kinase Cdk9 Is a Postexposure Drug Target against Human Adenoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. journals.asm.org [journals.asm.org]

- 27. journals.asm.org [journals.asm.org]

Methodological & Application

CDK9-Cyclin T1 PPI-IN-1 protocol for in vitro cell-based assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) in complex with its regulatory partner, Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).[1][2][3] This complex plays a crucial role in regulating gene expression by phosphorylating the C-terminal domain of RNA Polymerase II, thereby promoting transcriptional elongation.[2][4][5] Dysregulation of CDK9 activity is implicated in various diseases, including cancer and HIV infection, making the CDK9-Cyclin T1 interaction a compelling target for therapeutic intervention.[6][7][8] CDK9-Cyclin T1 PPI-IN-1 is a selective inhibitor that disrupts the protein-protein interaction (PPI) between CDK9 and Cyclin T1.[9][10][11] This document provides detailed protocols for in vitro cell-based assays to characterize the activity of this compound.

Mechanism of Action

This compound directly binds to CDK9, preventing its association with Cyclin T1.[7][12] This disruption of the heterodimer is essential for inhibiting the kinase activity of CDK9.[7] The subsequent decrease in P-TEFb activity leads to reduced phosphorylation of RNA Polymerase II at serine 2 of its C-terminal domain (CTD), which in turn suppresses the transcription of downstream target genes, including the anti-apoptotic proteins c-Myc and Mcl-1.[6] This ultimately leads to cell growth inhibition and apoptosis in cancer cells.[9][10][11]

Quantitative Data Summary

| Parameter | Cell Line | Value | Assay Type |

| IC50 | MDA-MB-231 | 0.044 µM | Cell Proliferation Assay |

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.

Materials:

-

MDA-MB-231 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of media.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.[13]

-

Incubate for 1-4 hours at 37°C, protected from light.[13]

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Co-Immunoprecipitation (Co-IP)

This protocol is used to demonstrate the disruption of the CDK9-Cyclin T1 interaction within the cell.

Materials:

-

MDA-MB-231 cells

-

This compound

-

IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, protease and phosphatase inhibitors)[14]

-

Anti-CDK9 antibody

-

Anti-Cyclin T1 antibody

-

Normal IgG (as a negative control)

-

Protein A/G agarose beads

-

SDS-PAGE gels and Western blot reagents

Procedure:

-

Treat MDA-MB-231 cells with this compound (e.g., 3 µM) or DMSO for 4 hours.[6]

-

Lyse the cells in IP Lysis Buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration.

-

Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate 500 µg of pre-cleared lysate with 2 µg of anti-CDK9 antibody or normal IgG overnight at 4°C with gentle rotation.

-

Add 20 µL of protein A/G agarose beads and incubate for another 2 hours at 4°C.

-

Wash the beads three times with IP Lysis Buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in 2X SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an anti-Cyclin T1 antibody.

Western Blotting

This protocol is for analyzing the protein levels of CDK9, Cyclin T1, and downstream targets like phosphorylated RNA Pol II, c-Myc, and Mcl-1.

Materials:

-

Treated cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-CDK9, anti-Cyclin T1, anti-phospho-RNA Pol II Ser2, anti-c-Myc, anti-Mcl-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Separate 20-40 µg of protein from treated cell lysates on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use β-actin as a loading control to normalize protein levels.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Identification of novel CDK9 and Cyclin T1-associated protein complexes (CCAPs) whose siRNA depletion enhances HIV-1 Tat function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of the CDK9–cyclin T1 protein–protein interaction as a new approach against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the CDK9-cyclin T1 protein-protein interaction as a new approach against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CDK9 (C12F7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 9. This compound | CDK | | Invivochem [invivochem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound Preis auf Anfrage | BIOZOL [biozol.de]

- 12. researchgate.net [researchgate.net]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) of CDK9-Cyclin T1 with PPI-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a ligand, such as a small molecule inhibitor, with its target protein within a cellular environment.[1][2] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[1][2] Upon heating, proteins denature and aggregate. However, the binding of a ligand can increase the thermal stability of its target protein, resulting in a higher melting temperature. This shift in thermal stability can be quantified to confirm target engagement in intact cells or cell lysates.

Cyclin-dependent kinase 9 (CDK9) in complex with Cyclin T1 forms the core of the positive transcription elongation factor b (P-TEFb). This complex plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II, thereby promoting transcriptional elongation. Dysregulation of CDK9 activity is implicated in various diseases, including cancer, making it an attractive therapeutic target.

CDK9-Cyclin T1 PPI-IN-1 is a selective inhibitor that disrupts the protein-protein interaction (PPI) between CDK9 and Cyclin T1.[3][4] This application note provides a detailed protocol for performing a Cellular Thermal Shift Assay to verify the engagement of this compound with CDK9 in the triple-negative breast cancer cell line, MDA-MB-231.

Signaling Pathway and Mechanism of Action

The interaction between CDK9 and Cyclin T1 is essential for the kinase activity of the P-TEFb complex. This compound is designed to specifically inhibit this interaction. By binding to CDK9, the inhibitor induces a conformational change that prevents its association with Cyclin T1, thereby inhibiting the downstream signaling cascade that leads to transcriptional elongation.

Caption: CDK9-Cyclin T1 signaling pathway and inhibition by PPI-IN-1.

Experimental Protocols

Materials and Reagents

Cell Culture:

-

MDA-MB-231 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

CETSA:

-

This compound

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

CETSA Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, supplemented with protease inhibitor cocktail)

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

Western Blotting:

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-CDK9 antibody

-

Rabbit anti-Cyclin T1 antibody

-

Mouse anti-β-actin antibody (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Experimental Workflow

Caption: Overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Protocol

1. Cell Culture and Treatment:

-

Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Harvest cells at 70-80% confluency using Trypsin-EDTA.

-

Resuspend cells in fresh culture medium at a concentration of 2 x 10⁶ cells/mL.

-

Treat cells with this compound at the desired concentrations (e.g., for isothermal dose-response, a range from 0.01 µM to 10 µM is recommended based on the IC50 of 0.044 µM).[3] For the melt curve, a concentration of 1 µM can be used. Use DMSO as a vehicle control.

-

Incubate the cells for 1 hour at 37°C.

2. Heat Shock:

-

Aliquot the treated cell suspensions into PCR tubes or a 96-well PCR plate.

-

For the melt curve experiment, heat the samples at a temperature gradient (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. A no-heat control (4°C) should be included.

-

For the isothermal dose-response fingerprint (ITDRF), heat all samples at a single, optimized temperature (e.g., 58°C, a temperature determined from the melt curve to be on the steep part of the curve for the vehicle control) for 3 minutes, followed by cooling to 4°C.

3. Cell Lysis and Sample Preparation:

-

Transfer the heated cell suspensions to microcentrifuge tubes.

-

Lyse the cells by three cycles of freeze-thaw (liquid nitrogen for 1 minute, followed by a 37°C water bath for 1 minute).

-

Alternatively, add an equal volume of 2X CETSA Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant (soluble protein fraction) into new tubes.

4. Western Blotting:

-

Determine the protein concentration of the soluble fractions using a BCA assay.

-

Normalize the protein concentrations of all samples with CETSA Lysis Buffer.

-

Mix the normalized lysates with Laemmli sample buffer and denature at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against CDK9 (e.g., 1:1000 dilution), Cyclin T1 (e.g., 1:1000 dilution), and β-actin (e.g., 1:5000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Presentation and Analysis

The intensity of the protein bands from the Western blot is quantified using densitometry software. The data is then normalized to the no-heat control (for melt curves) or the lowest drug concentration (for ITDRF).

Melt Curve Analysis: Plot the normalized band intensity against the corresponding temperature for both the DMSO and PPI-IN-1 treated samples. A rightward shift in the melt curve for CDK9 in the presence of the inhibitor indicates target stabilization.

Isothermal Dose-Response Fingerprint (ITDRF) Analysis: Plot the normalized band intensity at the fixed temperature against the logarithm of the inhibitor concentration. This will generate a dose-response curve from which the EC₅₀ of target engagement can be determined.

Example Data Tables

Table 1: Melt Curve Data for CDK9

| Temperature (°C) | Normalized CDK9 Intensity (DMSO) | Normalized CDK9 Intensity (1 µM PPI-IN-1) |

| 40 | 1.00 | 1.00 |

| 45 | 0.98 | 1.00 |

| 50 | 0.92 | 0.99 |

| 55 | 0.65 | 0.95 |

| 60 | 0.30 | 0.75 |

| 65 | 0.10 | 0.40 |

| 70 | 0.02 | 0.15 |

Table 2: Isothermal Dose-Response Data for CDK9 at 58°C

| PPI-IN-1 Conc. (µM) | Log [PPI-IN-1] | Normalized CDK9 Intensity |

| 0 (DMSO) | - | 0.45 |

| 0.01 | -2.00 | 0.50 |

| 0.03 | -1.52 | 0.65 |

| 0.1 | -1.00 | 0.80 |

| 0.3 | -0.52 | 0.90 |

| 1 | 0.00 | 0.94 |

| 3 | 0.48 | 0.95 |

| 10 | 1.00 | 0.95 |

Table 3: Summary of Thermal Shift and Target Engagement

| Protein | Apparent Tₘ (DMSO) | Apparent Tₘ (1 µM PPI-IN-1) | ΔTₘ (°C) | ITDRF EC₅₀ (µM) |

| CDK9 | ~57°C | ~62°C | +5 | ~0.05 |

| Cyclin T1 | ~52°C | ~52°C | 0 | Not determined |

Troubleshooting

-

No thermal shift observed:

-

Confirm the activity of the inhibitor.

-

Optimize the inhibitor concentration and incubation time.

-